molecular formula C27H23ClN2O5 B2690902 ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate CAS No. 1114646-59-1

ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate

Cat. No.: B2690902
CAS No.: 1114646-59-1
M. Wt: 490.94
InChI Key: LBMIMUJTMRGCLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate is a complex organic compound that belongs to the quinoline family This compound is characterized by its unique structure, which includes a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate typically involves multiple steps. One common method includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of Substituents:

    Carbamoylation and Esterification: The carbamoyl group can be introduced using phosgene or its derivatives, followed by esterification with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium methoxide.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of various substituted quinoline derivatives.

Scientific Research Applications

Ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.

    Materials Science: The compound is explored for its use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biological Research: It is used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate involves its interaction with specific molecular targets:

    DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function.

    Enzyme Inhibition: It can inhibit enzymes involved in cell proliferation, leading to anti-cancer effects.

    Receptor Binding: The compound can bind to specific receptors, modulating their activity and affecting cellular signaling pathways.

Comparison with Similar Compounds

Ethyl 4-{[(4-chlorophenyl)carbamoyl]methoxy}-2-(4-methoxyphenyl)quinoline-6-carboxylate can be compared with other quinoline derivatives:

    Chloroquine: A well-known anti-malarial drug with a similar quinoline core but different substituents.

    Quinoline-6-carboxylate Derivatives: Other derivatives with different functional groups that may have varying biological activities.

Uniqueness

The unique combination of functional groups in this compound gives it distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

ethyl 4-[2-(4-chloroanilino)-2-oxoethoxy]-2-(4-methoxyphenyl)quinoline-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23ClN2O5/c1-3-34-27(32)18-6-13-23-22(14-18)25(15-24(30-23)17-4-11-21(33-2)12-5-17)35-16-26(31)29-20-9-7-19(28)8-10-20/h4-15H,3,16H2,1-2H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBMIMUJTMRGCLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2OCC(=O)NC3=CC=C(C=C3)Cl)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.